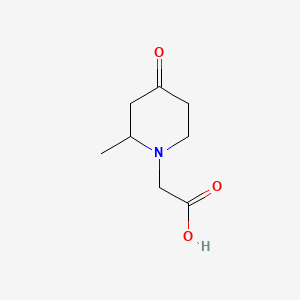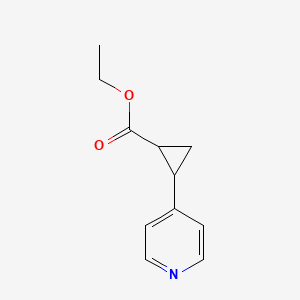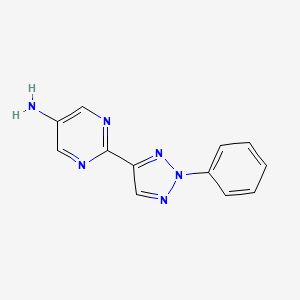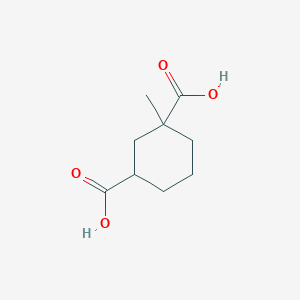
(R)-1-Methylpiperidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Methylpiperidin-3-amine hydrochloride is a chiral amine compound with significant importance in various fields of chemistry and pharmaceuticals. It is known for its role as an intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The compound’s unique structure, featuring a piperidine ring with a methyl group and an amine group, makes it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methylpiperidin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Methylation: The piperidine derivative undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Amine Introduction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-Methylpiperidin-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-Methylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Methylpiperidin-3-amine hydrochloride finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-1-Methylpiperidin-3-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of biologically active molecules. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. Its effects are mediated through the modulation of biochemical pathways, leading to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Methylpiperidin-3-amine hydrochloride: The enantiomer of ®-1-Methylpiperidin-3-amine hydrochloride, with similar chemical properties but different biological activities.
1-Methylpiperidine: A related compound lacking the amine group, used in different synthetic applications.
3-Aminopiperidine: A compound with a similar structure but without the methyl group, used in various chemical syntheses.
Uniqueness: ®-1-Methylpiperidin-3-amine hydrochloride is unique due to its chiral nature and the presence of both a methyl and an amine group on the piperidine ring. This combination imparts specific stereochemical and electronic properties, making it a valuable intermediate in the synthesis of enantiomerically pure compounds and biologically active molecules.
Eigenschaften
Molekularformel |
C6H15ClN2 |
|---|---|
Molekulargewicht |
150.65 g/mol |
IUPAC-Name |
(3R)-1-methylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
ZITWMUMOQKHNHW-FYZOBXCZSA-N |
Isomerische SMILES |
CN1CCC[C@H](C1)N.Cl |
Kanonische SMILES |
CN1CCCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)

![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)




